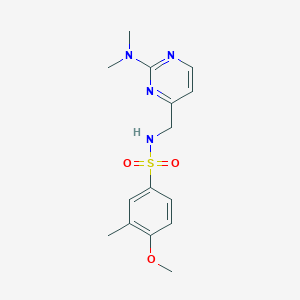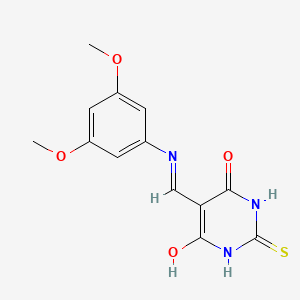
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a dimethylamino group, a methoxy group, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrimidine ring, dimethylamino group, methoxy group, and sulfonamide group would all contribute to its three-dimensional structure. These groups could also participate in various intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrimidine ring might undergo electrophilic substitution reactions, while the dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide, methoxy, and dimethylamino groups could increase its solubility in polar solvents. The pyrimidine ring could contribute to its stability and rigidity .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
Comprehensive studies on similar sulfonamide derivatives have focused on their molecular structure and vibrational frequencies through various spectroscopic techniques and theoretical calculations. For instance, the structural investigation of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide showed its stability arising from hyperconjugative interactions and intramolecular hydrogen bond, analyzed via natural bond orbital analysis. The electronic structures were discussed, and 1H NMR chemical shifts computed, highlighting the molecule's spectroscopic features and potential for structure-activity relationship analysis (Mansour & Ghani, 2013).
Antimicrobial and Antifungal Properties
Pyrimidine derivatives, including those structurally similar to the chemical , have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For example, specific pyrimidine derivatives synthesized via electrochemical methods demonstrated promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Khan et al., 2015).
Anti-HIV Activity
The anti-HIV potential of sulfonamide derivatives, including N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, has been explored, with some compounds showing promising in vitro anti-HIV-1 activity. This suggests their potential application in anti-HIV therapies (Brzozowski & Sa̧czewski, 2007).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives closely related to the compound have illustrated their adsorption and corrosion inhibition properties on iron surfaces. These studies reveal the compound's potential application in protecting metal surfaces from corrosion, an essential aspect of material science and engineering (Kaya et al., 2016).
Nonlinear Optical Properties
The synthesis of thienyl-substituted pyridinium salts, including derivatives similar to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, has been reported to study their second-order nonlinear optical properties. These compounds, with varying counter-anions, exhibited significant noncentrosymmetric structures and optical nonlinearity, indicating their potential application in nonlinear optics and photonic devices (Li et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many different immune cells. It is involved in linking activated immunoreceptors to downstream signaling events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis .
Mode of Action
This inhibition could potentially disrupt the signaling pathways that are essential for the survival and proliferation of certain cells .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, the inhibition of Tyrosine-protein kinase SYK can disrupt the signaling pathways that regulate immune responses and inflammatory processes . .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cells and pathways it targets. By inhibiting Tyrosine-protein kinase SYK, the compound could potentially alter cellular responses such as proliferation and differentiation . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other molecules, the pH of the environment, temperature, and the specific characteristics of the target cells. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-13(5-6-14(11)22-4)23(20,21)17-10-12-7-8-16-15(18-12)19(2)3/h5-9,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAVBTXKHGCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![spiro[cyclohexane-1,1'-inden]-3'(2'H)-one](/img/structure/B2820623.png)

![3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2820628.png)
![N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2820629.png)
![N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2820631.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2820632.png)
![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)
